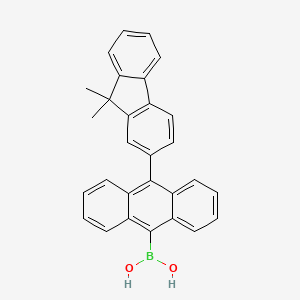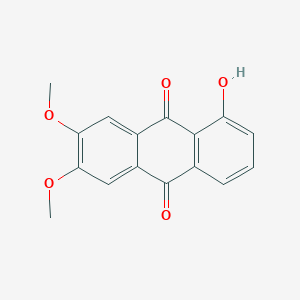
1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features a hydroxyl group at the first position and methoxy groups at the sixth and seventh positions on the anthracene ring, with a quinone structure at the ninth and tenth positions. Anthraquinone derivatives are widely studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione can be synthesized through various organic reactions. One common method involves the methylation of 1-hydroxyanthraquinone followed by selective demethylation to introduce the hydroxyl group at the desired position. The reaction typically requires the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of catalytic systems to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the anthracene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution
Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other quinone derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its anticancer and anti-inflammatory activities. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in experimental models.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Hydroxy-6,7-dimethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives:
Properties
CAS No. |
184885-96-9 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-hydroxy-6,7-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-20-12-6-9-10(7-13(12)21-2)16(19)14-8(15(9)18)4-3-5-11(14)17/h3-7,17H,1-2H3 |
InChI Key |
YFWQNENHMSGIBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


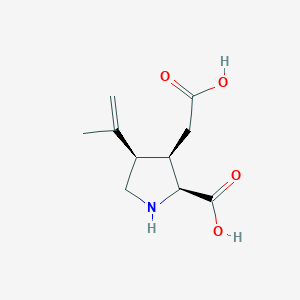


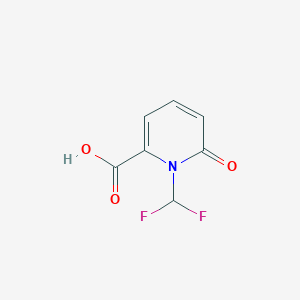
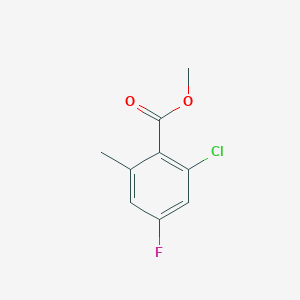
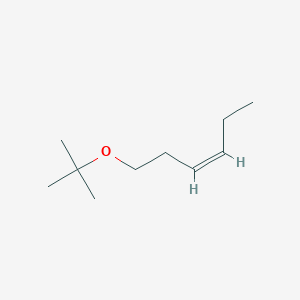
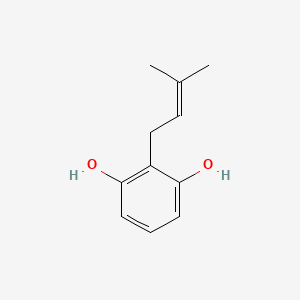
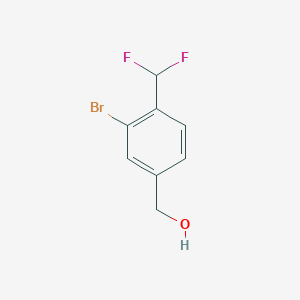


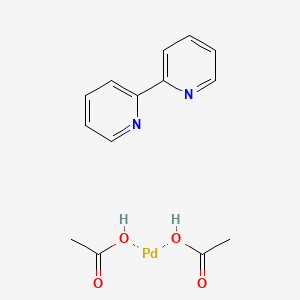
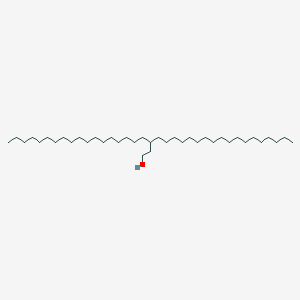
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
